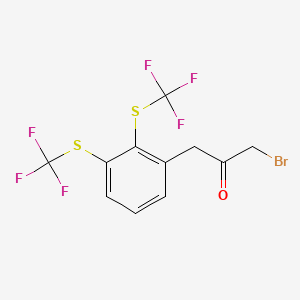

1-(2,3-Bis(trifluoromethylthio)phenyl)-3-bromopropan-2-one

CAS No.:

Cat. No.: VC18855038

Molecular Formula: C11H7BrF6OS2

Molecular Weight: 413.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H7BrF6OS2 |

|---|---|

| Molecular Weight | 413.2 g/mol |

| IUPAC Name | 1-[2,3-bis(trifluoromethylsulfanyl)phenyl]-3-bromopropan-2-one |

| Standard InChI | InChI=1S/C11H7BrF6OS2/c12-5-7(19)4-6-2-1-3-8(20-10(13,14)15)9(6)21-11(16,17)18/h1-3H,4-5H2 |

| Standard InChI Key | IHQSVDKYHRZBEQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1)SC(F)(F)F)SC(F)(F)F)CC(=O)CBr |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-(2,3-Bis(trifluoromethylthio)phenyl)-3-bromopropan-2-one (CAS 1806530-61-9) features a propan-2-one backbone substituted at the 3-position with a bromine atom and at the 1-position with a 2,3-bis(trifluoromethylthio)phenyl group. The phenyl ring is para-substituted with two -SCF₃ groups at the 2- and 3-positions, creating a sterically hindered and electron-deficient aromatic system .

The molecular formula is C₁₁H₇BrF₆OS₂, with a molecular weight of 413.2 g/mol . Key structural attributes include:

-

A ketone group at C2, which serves as an electrophilic center.

-

A bromine atom at C3, providing a potential site for nucleophilic substitution.

-

Two -SCF₃ groups on the phenyl ring, enhancing lipophilicity and thermal stability.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₇BrF₆OS₂ | |

| Molecular Weight | 413.2 g/mol | |

| IUPAC Name | 1-[2,3-bis(trifluoromethylsulfanyl)phenyl]-1-bromopropan-2-one | |

| SMILES | O=C(CBr)Cc1cccc(SC(F)(F)F)c1SC(F)(F)F |

Electronic and Steric Effects

The -SCF₃ groups exert strong electron-withdrawing effects via inductive withdrawal (-I), polarizing the phenyl ring and adjacent carbonyl group. This electronic perturbation increases the electrophilicity of the ketone carbon, facilitating nucleophilic additions. Concurrently, the bulky -SCF₃ substituents create steric hindrance around the phenyl ring, influencing regioselectivity in subsequent reactions .

Synthesis and Preparation

Table 2: Hypothetical Synthesis Overview

| Step | Reaction Type | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Electrophilic SCF₃ Substitution | N-(SCF₃)phthalimide, MSA, 80°C | Introduce -SCF₃ groups to phenol |

| 2 | Friedel-Crafts Acylation | 3-Bromopropanoyl chloride, AlCl₃, DCM | Attach bromopropanone moiety |

Challenges in Synthesis

-

Regioselectivity Control: Ensuring precise placement of -SCF₃ groups at the 2- and 3-positions requires careful optimization of reaction conditions .

-

Handling Brominated Intermediates: 3-Bromopropanoyl chloride is moisture-sensitive, necessitating anhydrous conditions.

Reactivity and Chemical Behavior

Nucleophilic Substitution at C3

The bromine atom at C3 undergoes facile Sₙ2 displacement with nucleophiles (e.g., amines, thiols), yielding propan-2-one derivatives functionalized at the 3-position. For example:

This reactivity is enhanced by the electron-withdrawing effects of the -SCF₃ groups, which polarize the C-Br bond .

Ketone-Directed Reactions

The carbonyl group participates in:

-

Enolate Formation: Deprotonation at C1 using strong bases (e.g., LDA) generates enolates for alkylation or aldol reactions.

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, though steric hindrance may limit efficiency.

Electrophilic Aromatic Substitution

Despite the electron-deficient nature of the phenyl ring, directed ortho-metallation strategies using directing groups (e.g., -OMe) could enable further functionalization .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume